molecular formula C21H26N4O4 B2847363 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide CAS No. 897620-09-6

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide

Cat. No.: B2847363
CAS No.: 897620-09-6
M. Wt: 398.463
InChI Key: OHROYBITFKHWIW-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a nitrobenzamide core, a morpholinoethyl group, and a dimethylaminophenyl moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the core nitrobenzamide structure. This can be achieved through the reaction of 3-nitrobenzoic acid with an appropriate amine under dehydration conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties are leveraged to create innovative products.

Mechanism of Action

The mechanism by which N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The nitrobenzamide core can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Dimethylaminopyridine (DMAP): A compound with a similar dimethylamino group.

  • N,N-Dimethylaniline (DMA): Another compound featuring a dimethylamino group attached to a phenyl ring.

Uniqueness: N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-nitrobenzamide stands out due to its combination of functional groups, which provides it with unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-23(2)18-8-6-16(7-9-18)20(24-10-12-29-13-11-24)15-22-21(26)17-4-3-5-19(14-17)25(27)28/h3-9,14,20H,10-13,15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHROYBITFKHWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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